molecular formula C20H22N2O5S B2795155 1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-19-9

1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2795155
CAS No.: 873811-19-9
M. Wt: 402.47
InChI Key: BQJCFFJDXUTQPQ-UHFFFAOYSA-N
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Description

This compound belongs to the thienoimidazolone class, characterized by a bicyclic framework comprising fused thiophene and imidazolone rings. The 5,5-dioxide modification indicates sulfone groups at the 5-position of the thiophene ring, enhancing electronic stability and influencing solubility.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-3-27-17-10-6-15(7-11-17)22-19-13-28(24,25)12-18(19)21(20(22)23)14-4-8-16(26-2)9-5-14/h4-11,18-19H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJCFFJDXUTQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex heterocyclic compound known for its potential biological activities. Its unique structural features, including a thieno-imidazole core and various aromatic substituents, suggest a wide range of pharmacological effects. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4S, with a molecular weight of 402.5 g/mol. The compound features a tetrahydro-thieno[3,4-d]imidazole ring system that contributes to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing thieno-imidazole cores have shown promise in inhibiting cancer cell proliferation through multiple pathways.
  • Antimicrobial Properties : The presence of aromatic groups enhances the compound's ability to interact with microbial targets.
  • CNS Activity : Some derivatives have demonstrated potential as neuroprotective agents by modulating neurotransmitter systems.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-oneContains chlorophenyl substituentAnticancer
Thieno[2,3-b]pyridine derivativePyridine instead of imidazoleAntimicrobial
Benzothiazole derivativesBenzothiazole structureAntiviral

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can interact with various receptors (e.g., serotonin receptors), influencing signaling pathways associated with mood regulation and neuroprotection.
  • Oxidative Stress Reduction : The compound may exhibit antioxidant properties that protect cells from oxidative damage.

Case Studies

Several studies have explored the pharmacological potential of thieno-imidazole derivatives:

  • Study on Anticancer Effects : A recent study demonstrated that derivatives similar to the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), indicating potential for development as anticancer agents.
  • Antimicrobial Testing : In vitro tests revealed that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

Future Directions

The ongoing research into the biological activity of this compound indicates its potential as a lead compound in drug development. Future studies should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and toxicity profiles.
  • Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological activity.
  • Structure-Activity Relationship (SAR) Analysis : To optimize its efficacy and selectivity as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural analogs differ primarily in aryl substituents and core modifications. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-ethoxyphenyl, 4-methoxyphenyl C₁₉H₂₀N₂O₅S 396.44 (calculated) High polarity due to ethoxy/methoxy; predicted solubility in polar solvents.
1,3-Bis(4-fluorophenyl) analog 4-fluorophenyl (×2) C₁₇H₁₄F₂N₂O₃S 376.37 Electron-withdrawing fluorine enhances metabolic stability; lower logP vs. target.
1-(4-Ethoxyphenyl)-3-phenyl analog 4-ethoxyphenyl, phenyl C₁₈H₁₈N₂O₄S 366.41 Reduced steric hindrance vs. target; potential for higher membrane permeability.
1-(o-Tolyl)-3-(p-tolyl) analog 2-methylphenyl, 4-methylphenyl C₁₉H₂₀N₂O₃S 356.44 Methyl groups increase hydrophobicity; higher predicted logP (∼3.2).
1-Allyl-3-(4-bromophenyl)thione analog allyl, 4-bromophenyl, thione C₁₄H₁₅BrN₂O₂S₂ 387.32 Thione group alters electronic profile; bromine adds halogen-bonding potential.

Physicochemical Properties

  • Thermal Stability: Sulfone groups (5,5-dioxide) enhance thermal stability compared to non-oxidized thiophene derivatives. The target’s melting point is likely >250°C, analogous to ’s imidazolone (m.p. 276–278°C) .
  • Acidity/Basicity : Predicted pKa ∼0 (from ’s analog) suggests weak acidity, likely due to the imidazolone NH group .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions where solvent polarity (e.g., polar aprotic solvents like DMF), temperature (60–80°C), and reaction time (8–12 hrs) are pivotal. For example, polar solvents enhance solubility of intermediates, while excessive heat may degrade sensitive functional groups. Systematic optimization via Design of Experiments (DoE) is advised to balance yield (typically 60–75%) and purity (>95% by HPLC). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm substituent integration and electronic environments (e.g., methoxy protons at δ 3.7–3.9 ppm).
  • X-ray crystallography : Resolves bond lengths (e.g., C–S bonds in thieno ring: ~1.75 Å) and dihedral angles between aromatic rings (e.g., 12–55°), critical for understanding steric effects .
  • IR spectroscopy : Identifies sulfone vibrations (asymmetric S=O stretch at ~1300 cm1^{-1}) and imidazole C=N stretches (~1600 cm1^{-1}) .

Q. What initial biological screening assays are suitable for this compound?

In vitro assays targeting enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory potential) or receptor binding (e.g., GPCRs via fluorescence polarization) are recommended. Dose-response curves (IC50_{50} or EC50_{50}) and cytotoxicity profiling (using MTT assays on HEK-293 cells) provide preliminary activity data .

Advanced Research Questions

Q. How can contradictory data on reaction yields between studies be resolved?

Contradictions often arise from unoptimized catalysts or solvent purity. For instance, reports 75% yield using anhydrous DMF, whereas lower yields (50–60%) in other studies may stem from trace moisture. Replicate experiments under inert atmospheres (N2_2) and use Karl Fischer titration to verify solvent dryness. Statistical tools like ANOVA can identify significant variables .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify electron-rich regions (e.g., methoxy groups) prone to electrophilic attack.
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., binding free energy < -8 kcal/mol suggests strong affinity). Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How do crystallographic studies resolve ambiguities in stereochemistry?

X-ray diffraction provides absolute configuration data. For example, the tetrahydro-thieno ring adopts a chair conformation, with phenyl substituents in equatorial positions to minimize steric clash. Weak hydrogen bonds (C–H···O, 2.3–2.5 Å) stabilize the crystal lattice, confirmed via Hirshfeld surface analysis .

Q. What strategies validate discrepancies between computational and experimental physicochemical properties?

For properties like logP (predicted: 3.2 vs. experimental: 2.8):

  • Re-optimize computational models (e.g., COSMO-RS solvation parameters).
  • Cross-validate experimentally via HPLC retention times using a calibrated C18 column .

Methodological Framework

Q. How to design experiments grounded in theoretical frameworks?

Link hypotheses to established theories (e.g., Hammett substituent constants to predict electronic effects of ethoxy vs. methoxy groups). Use mechanistic organic chemistry principles to guide reaction pathway selection (e.g., nucleophilic aromatic substitution vs. SN2 for imidazole ring closure) .

Q. What advanced analytical techniques resolve complex degradation products?

  • LC-HRMS : Identifies degradation fragments (e.g., m/z 245.08 corresponding to cleaved thieno ring).
  • EPR spectroscopy : Detects radical intermediates under oxidative stress (e.g., pH 7.4 buffer, 37°C) .

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